molecular formula C24H17F3N2O3 B2581268 (2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327182-44-4

(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2581268
CAS No.: 1327182-44-4
M. Wt: 438.406
InChI Key: KOILSQFRYOMSPN-NFFVHWSESA-N
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Description

(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a 2H-chromene core substituted with an imino group at position 2 and a carboxamide moiety at position 3. The compound’s structure includes a 2-methylphenyl group on the carboxamide nitrogen and a 3-(trifluoromethoxy)phenyl substituent on the imino group. This compound’s trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for applications in drug discovery or pesticide development .

Properties

IUPAC Name

N-(2-methylphenyl)-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O3/c1-15-7-2-4-11-20(15)29-22(30)19-13-16-8-3-5-12-21(16)31-23(19)28-17-9-6-10-18(14-17)32-24(25,26)27/h2-14H,1H3,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOILSQFRYOMSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide can be compared to several analogs, as detailed below:

Structural Analogues

Compound Name Substituents (R1, R2) Key Structural Differences
2-Imino-N-phenyl-2H-chromene-3-carboxamide (Parent Compound) R1 = H, R2 = Ph Lacks methyl and trifluoromethoxy groups
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide (400878-30-0) R1 = 2-MeO, R2 = 3-MeO Methoxy groups instead of methyl/trifluoromethoxy
3-Chloro-N-phenyl-phthalimide Phthalimide core with Cl and Ph groups Different core (phthalimide vs. chromene)
  • Electronic Effects : The trifluoromethoxy group in the target compound is electron-withdrawing, increasing electrophilicity compared to methoxy (electron-donating) or methyl groups .

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